N-(Bromoacetyl)glycylglycinamide

Description

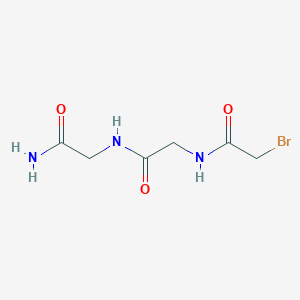

N-(Bromoacetyl)glycylglycinamide is a synthetic peptide derivative featuring a bromoacetyl group (-COCH₂Br) attached to the N-terminus of the glycylglycinamide backbone. This compound is structurally characterized by its dipeptide sequence (Gly-Gly) and the reactive bromoacetyl moiety, which facilitates its use as an alkylating agent in organic synthesis and bioconjugation. The bromoacetyl group enhances electrophilicity, making it a critical intermediate in crosslinking reactions and targeted drug delivery systems .

Properties

CAS No. |

77020-19-0 |

|---|---|

Molecular Formula |

C6H10BrN3O3 |

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2-[[2-[(2-bromoacetyl)amino]acetyl]amino]acetamide |

InChI |

InChI=1S/C6H10BrN3O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3H2,(H2,8,11)(H,9,13)(H,10,12) |

InChI Key |

VMVBRWNHBFUWEU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)NC(=O)CNC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bromoacetyl)glycylglycinamide typically involves the reaction of bromoacetyl bromide with glycylglycinamide under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the reactants. The pH of the reaction mixture is maintained around neutral to slightly alkaline using a suitable base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of this compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Bromoacetyl)glycylglycinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines and thiols, with reactions typically carried out in organic solvents such as dichloromethane.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted glycylglycinamide derivatives.

Hydrolysis: Products include glycine and bromoacetic acid.

Scientific Research Applications

N-(Bromoacetyl)glycylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Bromoacetyl)glycylglycinamide involves the interaction of the bromoacetyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound can inhibit enzyme activity by binding to the active site or alter protein function by modifying specific amino acid residues .

Comparison with Similar Compounds

N-Benzoylglycylglycinamide

- Structure : Replaces the bromoacetyl group with a benzoyl (-COC₆H₅) moiety.

- Properties : Lacks electrophilic reactivity due to the absence of a halogen, making it unsuitable for alkylation. Primarily used as a model compound in peptide stability studies .

- Molecular Formula: C₁₁H₁₃N₃O₃ (monoisotopic mass: 235.0957) .

N-α-Bromoacetyl Amantadine (Compound 1)

3-(Bromoacetyl)coumarin

1-(Bromoacetyl)pyrene Derivatives

- Structure : Bromoacetyl conjugated to pyrene, a polycyclic aromatic hydrocarbon.

- Properties : Used in fluorogenic sensors for anions (e.g., F⁻, CN⁻) due to pyrene’s excimer emission properties .

Reactivity Comparison

The bromoacetyl group’s reactivity is pivotal in differentiating this compound from analogs:

*Inferred from analogous bromoacetyl coupling reactions .

Bromoacetyl derivatives exhibit faster nucleophilic substitution rates compared to chloroacetyl analogs due to bromide’s superior leaving-group ability. However, bromoacetyl compounds are more prone to hydrolysis, necessitating anhydrous reaction conditions .

Bioconjugation and Drug Delivery

This compound’s alkylating capability enables site-specific protein modification. For example, it has been used to conjugate glycylglycine motifs to antibodies for targeted therapies, similar to methods described for N-α-bromoacetyl amantadine prodrugs .

Radiopharmaceuticals

Bromoacetyl-containing peptides are precursors for technetium-99m complexes in diagnostic imaging. For instance, glycylglycinamide derivatives labeled with ⁹⁹mTc are employed in Alzheimer’s disease diagnostics .

Fluorescent Probes

Pyrene- and coumarin-linked bromoacetyl derivatives (e.g., 1-(bromoacetyl)pyrene) are utilized in anion sensing and thiol detection, leveraging their fluorescent quenching properties .

Data Table: Key Parameters of Bromoacetyl-Containing Compounds

*Theoretical formula based on glycylglycinamide (C₄H₉N₃O₂) + bromoacetyl (C₂H₂BrO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.